REACTION_CXSMILES
|
[CH2:1]([O:3][C:4](=[O:30])[CH:5]([N:16]=C(C1C=CC=CC=1)C1C=CC=CC=1)[CH2:6][C:7]1[CH:12]=[CH:11][CH:10]=[C:9]([N+:13]([O-:15])=[O:14])[CH:8]=1)[CH3:2].Cl>CCOCC>[CH2:1]([O:3][C:4](=[O:30])[CH:5]([NH2:16])[CH2:6][C:7]1[CH:12]=[CH:11][CH:10]=[C:9]([N+:13]([O-:15])=[O:14])[CH:8]=1)[CH3:2]
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Name
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2-(benzhydrylidene-amino)-3-(3-nitro-phenyl)-propionic acid ethyl ester
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Quantity
|
4.1 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(C(CC1=CC(=CC=C1)[N+](=O)[O-])N=C(C1=CC=CC=C1)C1=CC=CC=C1)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
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Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
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CCOCC
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Control Type
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AMBIENT
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Type
|
CUSTOM
|
Details
|
the mixture stirred vigorously at ambient temperature for 4 hours
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The layers were separated
|
Type
|
EXTRACTION
|
Details
|
the organic layer extracted with 1M aqueous hydrochloric acid (3×50 mL)
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate (3×100 mL)
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Type
|
WASH
|
Details
|
The combined organic extracts were washed with brine (150 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(C(CC1=CC(=CC=C1)[N+](=O)[O-])N)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |